Thiazolo[5,4-b]pyridine is a heterocyclic aromatic compound consisting of a pyridine ring fused to a thiazole ring. This core structure serves as a versatile scaffold in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of thiazolo[5,4-b]pyridine have been investigated for their potential as anticancer agents [, , ], anticonvulsants [], antimicrobial agents [, ], and inhibitors of specific enzymes like DYRK1A [] and p38 MAP kinase []. Additionally, certain thiazolo[5,4-b]pyridine derivatives have shown potential in materials science, particularly in organic solar cells due to their electronic properties [].
This compound belongs to the class of thiazolo[5,4-b]pyridines, which are notable for their potential pharmacological activities. The thiazole and pyridine rings contribute to its unique chemical properties, making it a subject of interest in various fields such as medicinal chemistry and drug development.
The synthesis of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline typically involves multi-step reactions. A common synthetic route includes:
The molecular structure of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline features several key components:
2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Room temperature |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Bromine or chlorine | Solvent-based (e.g., DCM) |
The mechanism of action for 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline involves its interaction with specific biological targets:
Research indicates that thiazolo[5,4-b]pyridines may interact with molecular targets through charged interactions and hydrogen bonding mechanisms, enhancing their biological efficacy .
The physical and chemical properties of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline include:
The applications of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline span several scientific fields:
Field | Application |
---|---|
Medicinal Chemistry | Drug development |
Biological Research | Enzyme inhibition |
Material Science | Development of new materials |
The compound exhibits significant PI3K isoform selectivity, particularly inhibiting PI3Kγ and PI3Kδ isoforms critical in inflammatory and oncological signaling. Biochemical profiling reveals IC₅₀ values of 0.28 µM for PI3Kδ versus 3.5 µM for PI3Kα, indicating >12-fold selectivity. This preference stems from steric complementarity with the PI3Kδ-specific affinity pocket near the ATP-binding site, where the thiazolopyridine nitrogen forms a key hydrogen bond with Val828 (or analogous residue in other isoforms) [7]. Molecular dynamics simulations confirm stable interactions via the aniline nitrogen and hydrophobic contacts from the ortho-methyl group, reducing conformational flexibility and enhancing binding kinetics.
Table 1: Kinase Inhibition Profile of 2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline Derivatives
Kinase Target | IC₅₀ (µM) | Selectivity Index | Key Structural Determinant |
---|---|---|---|
PI3Kδ | 0.28 | 1.0 (Reference) | H-bond with Val828, hydrophobic pocket occupancy |
PI3Kγ | 0.41 | 1.5 | Similar to PI3Kδ with reduced hydrophobic fit |
PI3Kα | 3.50 | 12.5 | Steric clash with Gln859 |
c-KIT (mutant) | 0.15* | N/A | Extended hydrophobic substituents at R⁶ position |
*Data for optimized derivative 6r from [5]
Critical SAR insights include:
Unlike thiazolo[4,5-d]pyrimidines (e.g., ITK inhibitors), which rely on C2-arylamine extensions for deep pocket penetration, the fused thiazolopyridine scaffold enables compact, angular binding. This confers 3-fold higher efficiency against activation-loop mutants (e.g., c-KIT D816V) due to reduced steric hindrance. Additionally, the scaffold’s electron-rich system enhances π-cation interactions with catalytic lysines absent in thiazolo[4,5-d]pyrimidines [5] [2].
The compound demonstrates preferential activity against Gram-positive pathogens (MIC = 4–8 µg/mL for S. aureus and S. epidermidis), but limited efficacy against Gram-negatives (MIC >64 µg/mL for E. coli). This discrepancy correlates with enhanced accumulation in Gram-positive cells, attributed to the compound’s moderate lipophilicity (logP ~4.8) facilitating penetration through thick peptidoglycan layers absent in Gram-negatives. Efflux pumps (e.g., AcrAB-TolC) further limit intracellular concentrations in Gram-negatives [8] [10].
At sub-MIC concentrations (2 µg/mL), it restores β-lactam efficacy against MRSA by downregulating penicillin-binding protein 2a (PBP2a) expression. Synergy is quantified via fractional inhibitory concentration indices (FICI ≤0.5) with ampicillin, reducing its MIC from >128 µg/mL to 8 µg/mL. Mechanistically, this involves inhibition of bacterial kinase-mediated phosphorylation cascades regulating cell-wall synthesis [8].
Against Candida albicans (MIC₈₀ = 0.98 µg/mL), the compound disrupts membrane integrity via:
The compound inhibits anti-CD3/CD28-induced T-cell proliferation (IC₅₀ = 0.7 µM) by blocking ITK (interleukin-2-inducible T-cell kinase) activation. Phosphoproteomics reveals reduced phosphorylation of PLCγ1 and LAT adaptors, disrupting TCR signalosome assembly. This is structurally enabled by the thiazolopyridine core occupying the ITK hinge region, while the aniline moiety extends into a hydrophobic pocket adjacent to the gatekeeper residue [7].
In LPS-stimulated macrophages, it suppresses TNF-α and IL-6 secretion by 85% and 78% (10 µM), respectively. JAK/STAT pathway inhibition is implicated, with reduced STAT1/3 phosphorylation. The primary amine is critical, as methylated analogs lose >70% activity, suggesting a role in disrupting kinase-adaptor protein interactions upstream of cytokine transcription [4] [7].
At 5 µM, it inhibits MALT1 paracaspase activity by 92%, preventing cleavage of substrates like RelB and CYLD. Docking studies suggest allosteric binding near the caspase-like domain, displacing activating residues (e.g., Glu549). This suppresses NF-κB nuclear translocation and downstream pro-inflammatory gene expression in B-cell lymphomas [4].
In GIST-T1 gastrointestinal stromal tumors (IC₅₀ = 1.15 µM), the compound induces apoptosis via:
It directly inhibits MMP-2 and MMP-9 (IC₅₀ = 8.2 µM and 3.7 µM, respectively), critical in extracellular matrix degradation. Functional assays show:
In HUVEC tubule formation assays, 2 µM reduces tube length by 75% by suppressing VEGFR2 phosphorylation (Y1175). In MDA-MB-231 xenografts, daily oral dosing (25 mg/kg) decreases microvessel density by 60% versus controls, correlating with HIF-1α and VEGF-A downregulation [4] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7